8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound belonging to the class of dihydroquinolines. This compound is known for its significant pharmacological and industrial applications. It is widely used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils . Additionally, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-exchanged tungstophosphoric acid supported on γ-Al2O3 . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . The classical method of synthesis involves a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol often employs heterogeneous catalytic condensation of aniline with acetone. Metal-exchanged tungstophosphoric acid catalysts, such as Zn2±, Sn2±, and Cu2±exchanged TPA supported on γ-Al2O3, are used to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with enhanced properties.
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions are optimized to achieve high yields and selectivity. For example, the oxidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products: The major products formed from the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include various derivatives with enhanced antioxidant and pharmacological properties. These derivatives are used in various applications, including rubber technologies and pharmaceuticals .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced properties. In biology and medicine, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties, making it a valuable compound for drug development . In the industry, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol involves its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is unique compared to other similar compounds due to its relatively low price and ease of application . Similar compounds include other dihydroquinoline derivatives, such as 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) and its dimeric analogs . These compounds also exhibit antioxidant properties and are used in various industrial and pharmacological applications .
Properties
CAS No. |
117330-56-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-8-ol |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3 |
InChI Key |
HSWLSJAGPDRWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2O)(C)C |
Origin of Product |
United States |
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